Desethyl methyl etodolac

Description

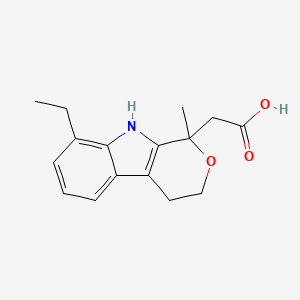

Structure

3D Structure

Properties

IUPAC Name |

2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSFORLYLNCXPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40732111 | |

| Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109518-47-0 | |

| Record name | Desethyl methyl etodolac | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109518470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40732111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL ETODOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13A700KGO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Desethyl methyl etodolac

An In-depth Technical Guide to the Chemical Structure and Analysis of Desethyl Methyl Etodolac

Introduction

This compound, a critical process-related impurity and analogue of the non-steroidal anti-inflammatory drug (NSAID) Etodolac, serves as a focal point for analytical chemists and formulation scientists in the pharmaceutical industry. While not intended for therapeutic use, its presence in Etodolac active pharmaceutical ingredients (APIs) must be rigorously monitored and controlled to ensure the safety and efficacy of the final drug product. Its structural similarity to Etodolac presents a unique analytical challenge, necessitating the development of highly specific and validated separation methods.

This technical guide offers a comprehensive exploration of this compound, designed for researchers, scientists, and drug development professionals. It delves into the molecule's core chemical structure, stereochemistry, and physicochemical properties. Furthermore, it provides expert insight into its likely synthetic origin as a process impurity and outlines the detailed analytical methodologies required for its identification and quantification, thereby underscoring its importance in the quality control of Etodolac.

Part 1: Molecular Structure and Chemical Identity

A precise understanding of the molecular structure is the foundation of all further analytical and toxicological assessment.

Nomenclature and Identification

The compound is identified by several names and chemical identifiers, which are crucial for accurate documentation and database searches.

-

IUPAC Name : 2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid.[1][2]

-

Common Synonyms : 1-Methyl etodolac, Desmethyl etodolac, USP Etodolac Related Compound A.[1][3]

-

CAS Numbers :

Table 1: Core Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₆H₁₉NO₃ | [1][4] |

| Molecular Weight | 273.33 g/mol | [1] |

| Accurate Mass | 273.1365 Da | [2][3] |

| Canonical SMILES | CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(C)CC(=O)O | [1] |

| InChI | InChI=1S/C16H19NO3/c1-3-10-5-4-6-11-12-7-8-20-16(2,9-13(18)19)15(12)17-14(10)11/h4-6,17H,3,7-9H2,1-2H3,(H,18,19) | [2] |

| InChIKey | FCSFORLYLNCXPD-UHFFFAOYSA-N |[1] |

Core Chemical Structure

This compound is built upon a tricyclic pyrano[3,4-b]indole scaffold. This core is substituted at key positions that define its identity:

-

An ethyl group at the C8 position of the indole ring.

-

A methyl group at the C1 position of the pyran ring.

-

An acetic acid moiety , also attached to the C1 position.

The C1 carbon is a quaternary chiral center, a feature central to the molecule's stereochemistry.

Caption: 2D structure of this compound.

Stereochemistry

The presence of a single stereocenter at the C1 position means this compound exists as a pair of enantiomers: the (+)-(S)- and (-)-(R)-forms. In most contexts related to pharmaceutical quality control, it is managed as a racemic mixture. However, the availability of individual enantiomers as reference standards allows for stereospecific analytical methods if required.[3][5] The parent drug, Etodolac, is also administered as a racemate, but only the (S)-enantiomer is pharmacologically active as a COX inhibitor.[6]

Structural Relationship to Etodolac

The defining structural difference between this compound and its parent drug, Etodolac, is the substitution at the C1 position of the pyran ring. This compound possesses a methyl group , whereas Etodolac has an ethyl group at this same position.[1][6] This seemingly minor variation is significant, as it alters the molecule's polarity, size, and potential interactions with chromatographic stationary phases and biological targets.

Caption: Key structural difference at the C1 position.

Part 2: Physicochemical and Analytical Properties

The physical and chemical characteristics of this compound dictate its behavior in analytical systems.

Physicochemical Data

While extensive experimental data is limited, predicted values provide useful estimates for method development.

Table 2: Physicochemical Properties

| Property | Value | Note | Source(s) |

|---|---|---|---|

| XLogP3 | 2.3 | Predicted Lipophilicity | [1] |

| Predicted CCS ([M+H]⁺) | 162.7 Ų | Predicted Collision Cross Section | [2] |

| Predicted CCS ([M-H]⁻) | 165.2 Ų | Predicted Collision Cross Section | [2] |

| Solubility | N/A | Expected to be practically insoluble in water and freely soluble in organic solvents like acetone, methanol, and acetonitrile, similar to Etodolac. |[7] |

Expected Spectroscopic Profile

Based on its chemical structure, the following spectroscopic features can be anticipated, which are vital for structural confirmation.

-

¹H NMR : Key signals would include a singlet for the C1-methyl group, complex multiplets for the aromatic protons on the indole ring, characteristic quartet and triplet patterns for the C8-ethyl group, and distinct signals for the diastereotopic protons of the methylene groups in the pyran ring and acetic acid side chain.

-

¹³C NMR : Approximately 16 distinct carbon signals would be expected. Notable signals would include the carboxylic acid carbon (~175-180 ppm), the quaternary C1 carbon, and multiple signals in the aromatic region (110-140 ppm).

-

Mass Spectrometry : High-resolution mass spectrometry would confirm the elemental composition. Expected adducts in positive ion mode would be [M+H]⁺ at m/z 274.1438 and [M+Na]⁺ at m/z 296.1257. In negative ion mode, [M-H]⁻ would appear at m/z 272.1292.[2]

Part 3: Synthesis and Formation

This compound is not synthesized for therapeutic purposes but arises as a process-related impurity during the manufacture of Etodolac.

Plausible Synthetic Pathway and Origin

The synthesis of Etodolac typically involves the reaction of 7-ethyltryptophol with methyl 3-oxopentanoate, followed by hydrolysis.[8][9] The most probable origin of this compound is the presence of methyl 3-oxobutanoate as a contaminant in the methyl 3-oxopentanoate starting material. This contaminant would react with 7-ethyltryptophol in a parallel reaction pathway to yield the impurity.

This insight underscores a critical control point in the manufacturing process of Etodolac: ensuring the purity of the ketoester starting material is paramount to minimizing the final concentration of this compound in the API.

Caption: Synthetic origin of this compound as a process impurity.

Part 4: Analytical Methodologies

The primary role of pure this compound is as a reference standard for the development, validation, and execution of quality control analytical methods.[5][10]

Role as a Reference Standard

As a certified reference material, it is indispensable for:

-

Peak Identification : Confirming the identity of the impurity peak in a chromatogram by comparing its retention time to that of the standard.

-

Method Validation : Establishing the specificity of the analytical method to ensure it can separate the impurity from the main component and other related substances.

-

Quantification : Creating calibration curves to accurately determine the concentration of the impurity in batches of Etodolac API.

Example Chromatographic Separation Protocol (HPLC)

The following protocol is a representative example based on pharmacopeial guidelines for the analysis of Etodolac and its related compounds.[11] The key is to achieve baseline separation between the slightly more polar this compound and the main Etodolac peak.

Experimental Protocol: HPLC Analysis

-

Standard Preparation :

-

Accurately weigh and dissolve this compound reference standard in the mobile phase diluent (e.g., acetonitrile) to a known concentration (e.g., 1.0 µg/mL).

-

Prepare a system suitability solution containing both Etodolac and this compound to verify resolution.

-

-

Sample Preparation :

-

Accurately weigh and dissolve the Etodolac API sample in the diluent to a higher concentration (e.g., 1.0 mg/mL).

-

-

Chromatographic Conditions :

-

Inject equal volumes (e.g., 5-10 µL) of the standard and sample solutions into the HPLC system.

-

Run the analysis according to the parameters outlined in Table 3.

-

-

Data Analysis :

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with the reference standard.

-

Calculate the percentage of the impurity in the sample using the peak area response and the known concentration of the standard.

-

Table 3: Example HPLC Method Parameters

| Parameter | Specification | Rationale |

|---|---|---|

| Column | Reversed-Phase C18, 4.6 mm x 150 mm, 3.5 µm | Provides excellent retention and separation for the moderately non-polar analytes. |

| Mobile Phase A | 0.77 g/L Ammonium Acetate in Water | Buffered aqueous phase for reproducible chromatography. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analytes. |

| Gradient | Time-based gradient from low to high %B | Necessary to resolve closely eluting peaks and clean the column effectively. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV at 275 nm | Wavelength of high absorbance for the indole chromophore. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Relative Retention Time (RRT) | ~0.85 (relative to Etodolac) | The impurity is expected to elute slightly earlier than Etodolac due to its lower lipophilicity (methyl vs. ethyl group).[11] |

Conclusion

This compound, while a minor structural variant of Etodolac, plays a major role in the landscape of pharmaceutical quality and safety. Its identity is defined by the methyl group at its C1 chiral center, a feature that distinguishes it from the parent drug. Understanding its structure, physicochemical properties, and likely synthetic origin from starting material contamination is crucial for process chemists aiming to control its formation. For analytical scientists, purified this compound is an essential tool—a reference standard that enables the validation of robust analytical methods to ensure that every batch of Etodolac meets the stringent purity requirements for patient use.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C16H19NO3). [Link]

-

PubChem. This compound Substance Record. National Center for Biotechnology Information. [Link]

-

Trungtamthuoc.com. Etodolac USP 2025. [Link]

-

PubChem. Etodolac. National Center for Biotechnology Information. [Link]

-

JETIR. A review on method of synthesis and clinical pharmacokinetics of etodolac. Journal of Emerging Technologies and Innovative Research. [Link]

-

Axios Research. (+)-Desethyl Methyl Etodolac. [Link]

-

Wikipedia. Etodolac. [Link]

-

ResearchGate. Synthesis of etodolac. [Link]

-

PMC. Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. PubMed Central. [Link]

-

PubMed. Etodolac clinical pharmacokinetics. [Link]

-

MDPI. Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. [Link]

-

IOSR Journal. An optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. [Link]

-

Pharmapproach.com. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]

-

MDPI. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. [Link]

Sources

- 1. This compound | C16H19NO3 | CID 59457769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 109518-47-0 (C16H19NO3) [pubchemlite.lcsb.uni.lu]

- 3. (-)-Desethyl Methyl Etodolac | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. (+)-Desethyl Methyl Etodolac - CAS - 109518-49-2 | Axios Research [axios-research.com]

- 6. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Etodolac CAS#: 41340-25-4 [m.chemicalbook.com]

- 8. jetir.org [jetir.org]

- 9. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. (+)-Desethyl Methyl Etodolac - SRIRAMCHEM [sriramchem.com]

- 11. trungtamthuoc.com [trungtamthuoc.com]

An In-Depth Technical Guide to Desethyl Methyl Etodolac: A Core Reference Standard for Etodolac

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Desethyl Methyl Etodolac in Pharmaceutical Analysis

This compound, identified chemically as (±)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]-indole-1-acetic acid, is a crucial molecule in the landscape of pharmaceutical quality control. While not an active pharmaceutical ingredient (API) itself, it holds significant importance as a primary impurity and reference standard for the nonsteroidal anti-inflammatory drug (NSAID), etodolac. In the rigorous environment of drug development and manufacturing, the precise identification and quantification of impurities are paramount to ensure the safety and efficacy of the final drug product. This compound, designated as Etodolac USP Related Compound A and Etodolac EP Impurity C, serves as a benchmark for analytical methods designed to assess the purity of etodolac.[1][2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, its relationship to etodolac, and its application in analytical methodologies.

Core Chemical and Physical Properties

A foundational understanding of this compound begins with its fundamental chemical and physical characteristics. These properties are essential for its use as a reference standard in various analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₉NO₃ | [1] |

| Molecular Weight | 273.33 g/mol | [1] |

| CAS Number | 109518-47-0 (Racemic Mixture) | [3] |

| 109518-50-5 ((-)-Enantiomer) | [4] | |

| 109518-49-2 ((+)-Enantiomer) | [1] | |

| IUPAC Name | 2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | [3] |

| Synonyms | Etodolac USP Related Compound A, Etodolac EP Impurity C, 1-Methyl Etodolac | [1][5] |

| Predicted XLogP3 | 2.3 | [3] |

The Parent Compound: Etodolac - A Brief Overview

To fully appreciate the role of this compound, it is essential to understand the pharmacology and synthesis of its parent compound, etodolac.

Mechanism of Action of Etodolac

Etodolac is a non-steroidal anti-inflammatory drug that exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—through the inhibition of prostaglandin synthesis.[6] It demonstrates a preferential selectivity for the cyclooxygenase-2 (COX-2) enzyme over cyclooxygenase-1 (COX-1).[7] The COX-2 enzyme is primarily induced at sites of inflammation, and its inhibition leads to a reduction in the production of pro-inflammatory prostaglandins. This targeted action is believed to contribute to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.[6]

Caption: Mechanism of action of Etodolac.

Synthesis of Etodolac and the Origin of this compound

The synthesis of etodolac typically involves a multi-step process. A common route begins with the formation of 7-ethyltryptophol from 2-ethylphenylhydrazine and 2,3-dihydrofuran.[8] The 7-ethyltryptophol is then reacted with methyl 3-oxopentanoate, followed by hydrolysis to yield etodolac.[9]

This compound is a process-related impurity, meaning it can arise during the synthesis of etodolac. Its structure is very similar to etodolac, with the key difference being the substitution at the 1-position of the pyrano-indole ring. In etodolac, this position has an ethyl group, whereas in this compound, it is a methyl group. This structural similarity underscores the need for a well-characterized reference standard to distinguish and quantify this impurity in the final etodolac product.

Caption: Simplified workflow of Etodolac synthesis and impurity formation.

Pharmacological Profile of this compound

There is a notable lack of publicly available data on the specific pharmacological activity of this compound. As it is primarily classified and utilized as a process-related impurity, it is generally presumed to be either inactive or to have significantly less activity than the parent etodolac molecule. The focus of regulatory bodies and pharmaceutical manufacturers is on limiting its presence in the final drug product rather than exploring its therapeutic potential. Any biological activity, even if minimal, could contribute to the overall side-effect profile of etodolac, making its strict control essential.

Analytical Applications and Experimental Protocols

The primary role of this compound is as a reference standard for the development, validation, and routine application of analytical methods for etodolac.[1][5] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[2]

Experimental Protocol: Quantification of this compound in Etodolac Drug Substance by RP-HPLC

This protocol provides a general framework for the quantification of this compound (Etodolac Related Compound A) in a bulk sample of etodolac.

1. Materials and Reagents:

-

This compound reference standard

-

Etodolac reference standard

-

Etodolac bulk drug substance (sample for analysis)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Water (HPLC grade)

-

Formic acid (or other suitable acid for pH adjustment)

2. Chromatographic Conditions:

-

HPLC System: A gradient HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: Buffer solution (e.g., 10 mM ammonium acetate in water, pH adjusted to 3.5 with formic acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

3. Preparation of Solutions:

-

Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 100 µg/mL.

-

Standard Solution: Further dilute the standard stock solution to a working concentration (e.g., 1 µg/mL), which should be close to the expected limit of quantification for the impurity.

-

Sample Solution: Accurately weigh and dissolve a specified amount of the etodolac bulk drug substance in the diluent to obtain a high concentration (e.g., 1 mg/mL). This high concentration is necessary to detect low levels of impurities.

4. System Suitability:

-

Inject the standard solution multiple times (e.g., six replicates).

-

The relative standard deviation (RSD) of the peak area for this compound should be less than 5.0%.

-

The theoretical plates for the this compound peak should be greater than 2000.

-

The tailing factor should be between 0.8 and 1.5.

5. Analysis:

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution to determine the retention time and response of this compound.

-

Inject the sample solution.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

6. Calculation: The amount of this compound in the etodolac sample can be calculated using the following formula:

% Impurity = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

-

Area_impurity_sample is the peak area of this compound in the sample chromatogram.

-

Area_standard is the average peak area of this compound from the standard solution injections.

-

Conc_standard is the concentration of the this compound standard solution.

-

Conc_sample is the concentration of the etodolac sample solution.

Conclusion

This compound, while not a therapeutic agent, is an indispensable tool for ensuring the quality and safety of the widely used NSAID, etodolac. Its role as a well-characterized reference standard allows for the development and validation of robust analytical methods capable of detecting and quantifying critical process-related impurities. This in-depth guide has provided a comprehensive overview of its chemical properties, its relationship to etodolac, and its practical application in a laboratory setting, underscoring its importance for researchers, scientists, and drug development professionals in the pharmaceutical industry.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Axios Research. Etodolac Impurity L. [Link]

-

Pharmaffiliates. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. [Link]

-

Drugs.com. Etodolac: Package Insert / Prescribing Information. [Link]

-

Wikipedia. Etodolac. [Link]

-

PubChem. This compound. [Link]

-

Pharmaffiliates. Etodolac-Impurities. [Link]

-

PubMed. Etodolac. A reappraisal of its pharmacology and therapeutic use in rheumatic diseases and pain states. [Link]

-

Trungtamthuoc.com. Etodolac USP 2025. [Link]

-

IOSR Journal. Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. [Link]

-

JETIR. A review on method of synthesis and clinical pharmacokinetics of etodolac. [Link]

-

Scribd. Etodolac. [Link]

-

Axios Research. (+)-Desethyl Methyl Etodolac. [Link]

-

SynZeal. Etodolac USP Related Compound A. [Link]

-

PubMed. Etodolac. A reappraisal of its pharmacology and therapeutic use in rheumatic diseases and pain states. [Link]

Sources

- 1. ijfmr.com [ijfmr.com]

- 2. veeprho.com [veeprho.com]

- 3. Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HPLC Method for Analysis of Etodolac | SIELC Technologies [sielc.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Etodolac. A reappraisal of its pharmacology and therapeutic use in rheumatic diseases and pain states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-[(1RS)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]acetic Acid (1-Methyl Etodolac) [lgcstandards.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Desethyl methyl etodolac

Introduction

Desethyl methyl etodolac, identified chemically as 2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a notable compound within the field of pharmaceutical analysis and drug development.[1][2][3] It is recognized primarily as a related compound and potential impurity of Etodolac, a widely used non-steroidal anti-inflammatory drug (NSAID).[2] Understanding the physical and chemical properties of such related compounds is paramount for ensuring the purity, safety, and efficacy of the active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known characteristics of this compound and outlines the standard methodologies for determining its key physical and chemical properties.

This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the analytical characterization of this molecule.

Chemical Identity and Structure

The structural identity of a molecule is the cornerstone of its chemical and physical behavior. This compound is a derivative of etodolac, differing by the substitution of a methyl group for an ethyl group at the 1-position of the pyrano[3,4-b]indole ring system.

Caption: Chemical structure of this compound.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | [3] |

| Molecular Formula | C₁₆H₁₉NO₃ | [1][2][3] |

| Molecular Weight | 273.33 g/mol | [1][3] |

| CAS Number | 109518-47-0 (racemic mixture), 109518-50-5 ((-)-enantiomer) | [1][2][3] |

| Synonyms | Etodolac EP Impurity C, USP Etodolac Related Compound A | [2][4] |

Physical Properties

The physical properties of a pharmaceutical compound are critical for its formulation, manufacturing, and bioavailability. While specific experimental data for this compound are not widely published, this section outlines the standard methodologies for their determination.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

Experimental Protocol: Melting Point Determination (Capillary Method) based on USP <741> [5][6][7]

-

Sample Preparation: The sample is finely powdered and dried under vacuum to remove any residual solvent.

-

Capillary Tube Loading: The dried powder is packed into a capillary tube to a height of 2-4 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement:

-

The sample is heated at a constant rate (e.g., 1 °C/minute) near the expected melting point.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded as the melting range.

-

-

Causality: A sharp melting range is indicative of a pure compound, while a broad melting range often suggests the presence of impurities.

Solubility

Solubility is a key determinant of a drug's absorption and bioavailability.

Experimental Protocol: Shake-Flask Method for Solubility Determination based on USP <1236> [8][9][10]

-

Equilibrium Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol, DMSO) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Causality: This method determines the thermodynamic equilibrium solubility, which is a critical parameter for predicting in vivo dissolution and absorption.

Caption: Experimental workflow for shake-flask solubility determination.

Chemical Properties

The chemical properties of this compound dictate its reactivity, stability, and ionization behavior.

pKa (Acid Dissociation Constant)

The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which influences its solubility and permeability across biological membranes.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point.

-

Causality: The carboxylic acid moiety in this compound is expected to be the primary ionizable group, and its pKa will govern the extent of its ionization in physiological environments.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are essential for the structural elucidation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for separating and quantifying this compound, particularly in the presence of etodolac and other related substances.

Exemplary HPLC Protocol for the Analysis of Etodolac and its Impurities [11][12][13][14]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both etodolac and this compound have significant absorbance (e.g., 270-280 nm).

-

Temperature: Ambient or controlled column temperature (e.g., 30 °C).

-

Sample Preparation: Samples are dissolved in a suitable diluent (e.g., the mobile phase) and filtered before injection.

Caption: General workflow for HPLC analysis.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, and the N-H stretch of the indole ring.

-

Mass Spectrometry (MS): Mass spectrometry would determine the exact molecular weight and provide information about the fragmentation pattern, further confirming the structure.

Synthesis and Metabolism

This compound is a known metabolite and impurity of etodolac. Its formation can occur through metabolic pathways or as a byproduct in the synthesis of etodolac. The synthesis of etodolac typically involves the Fischer indole synthesis followed by the formation of the pyran ring and introduction of the acetic acid side chain.[15] Impurities such as this compound can arise from starting materials containing related structures or from side reactions during the synthesis.

Conclusion

This compound is a critical compound to characterize in the context of etodolac quality control. While a complete, publicly available dataset of its physical and chemical properties is currently lacking, this guide provides the established, authoritative methodologies for their determination. By following the outlined protocols based on USP general chapters and standard analytical practices, researchers and drug development professionals can accurately determine the key physical and chemical properties of this compound. This knowledge is essential for the development of robust analytical methods, the control of impurities, and ultimately, for ensuring the quality and safety of etodolac-containing pharmaceutical products.

References

- United States Pharmacopeia.

- Pappula, N., Mounika, D., & Mounika, V. (2021). Development and validation of stability indicating HPLC method for the estimation of etodolac in pharmaceutical dosage form. International Journal of Applied Pharmaceutics, 13(3), 217-223.

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Etodolac. Retrieved from [Link]

- Der Pharma Chemica. (2016). Method development and validation of HPLC for simultaneous determination of Etodolac. Der Pharma Chemica, 8(19), 239-247.

-

Biorelevant. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

- United States Pharmacopeia. (2016). General Chapter <1236> Solubility Measurements. USP-NF.

- Austin Publishing Group. (2016). Development and Validation of HPLC Method for Estimation of Etodolac in Rat Plasma. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(1), 1067.

-

JournalGRID. (n.d.). Development and Validation of HPLC Method for Simultaneous Estimation of Etodolac and Thiocolchicoside in Bulk and Pharmaceutical Dosage Form. Retrieved from [Link]

- United States Pharmacopeia. (2016). General Chapter <1236> Solubility Measurements. USP-NF.

- United States Pharmacopeia. (n.d.).

-

Pharmaffiliates. (n.d.). Etodolac-Impurities. Retrieved from [Link]

-

Trungtamthuoc.com. (2025). Etodolac USP 2025. Retrieved from [Link]

- Indian Journal of Chemistry. (2011). An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry, 50B, 116-119.

-

ResearchGate. (2025). USP melting point reference standards: Evaluation of parameters that affect the melting point. Retrieved from [Link]

- International Journal of Pharmacy and Pharmaceutical Sciences. (2015). New Analytical Methods and Their Validation for the Estimation of Etodolac in Bulk and Marketed Formulations. International Journal of Pharmacy and Pharmaceutical Sciences, 7(3), 249-254.

- Google Patents. (n.d.). CN112961164A - Separation preparation method of trace impurity in etodolac bulk drug.

- Google Patents. (n.d.). US6066741A - Process for the preparation of etodolac.

-

Scribd. (n.d.). USP 741 Melting Point or Range. Retrieved from [Link]

- Beilstein Journals. (2012). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry, 8, 442-495.

-

Amazon S3. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. Retrieved from [Link]

- PubMed Central. (2007). Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. Chemistry Central Journal, 1(1), 1-8.

- International Journal of Trend in Scientific Research and Development. (2019). RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms. International Journal of Trend in Scientific Research and Development, 3(5), 1-8.

-

Scribd. (n.d.). USP 42 Description & Relative Solubility. Retrieved from [Link]

-

YouTube. (2021, January 22). Description and Solubility Tests as per USP Section 5.30 and EP General Notices. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Etodolac. PubChem Compound Database. Retrieved from [Link]

- United States Pharmacopeia.

- United States Pharmacopeia. (n.d.). <1160> Pharmaceutical Calculations in Prescription Compounding. USP-NF.

-

Axios Research. (n.d.). (+)-Desethyl Methyl Etodolac. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Substance Database. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of Etodolac. Retrieved from [Link]

-

United States Pharmacopeia. (n.d.). Change to read. Retrieved from [Link]

-

ResearchGate. (2017). Common pharmacopeial calculations in USP monographs. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of etodolac; A: Etodolac transferosome, B: Plain carbopol.... Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (2001). Solubilization of etodolac for parenteral administration. Retrieved from [Link]

-

ResearchGate. (n.d.). Residual solubility of etodolac in water methanol system. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. (-)-Desethyl Methyl Etodolac | LGC Standards [lgcstandards.com]

- 3. This compound | C16H19NO3 | CID 59457769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. store.usp.org [store.usp.org]

- 5. uspbpep.com [uspbpep.com]

- 6. â©741⪠Melting Range or Temperature [doi.usp.org]

- 7. scribd.com [scribd.com]

- 8. biorelevant.com [biorelevant.com]

- 9. uspnf.com [uspnf.com]

- 10. uspnf.com [uspnf.com]

- 11. chemistryjournal.in [chemistryjournal.in]

- 12. HPLC Method for Analysis of Etodolac | SIELC Technologies [sielc.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. austinpublishinggroup.com [austinpublishinggroup.com]

- 15. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

An In-Depth Technical Guide to Desethyl Methyl Etodolac: Synonyms, IUPAC Nomenclature, and Scientific Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desethyl methyl etodolac, a notable derivative of the non-steroidal anti-inflammatory drug (NSAID) etodolac, represents a key compound of interest in pharmaceutical research and development. Primarily recognized as a related compound and potential metabolite of etodolac, its chemical characteristics and biological profile are of significant importance for impurity profiling, metabolic studies, and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, potential synthetic pathways, analytical methodologies, and inferred pharmacological context based on the well-established properties of its parent compound, etodolac.

Part 1: Chemical Identity and Nomenclature

A precise understanding of the chemical identity of this compound is fundamental for any scientific investigation. This section delineates its formal nomenclature and known synonyms, providing a clear and unambiguous reference for researchers.

IUPAC Name

The formal IUPAC name for this compound is: 2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid [1].

Synonyms and Common Identifiers

This compound is also known by a variety of synonyms and identifiers, which are crucial for a comprehensive literature search and material sourcing.

| Identifier Type | Identifier |

| Common Synonyms | Desmethyl etodolac, 1-Methyl etodolac, Etodolac EP Impurity C, Etodolac USP Related Compound A[1][2][3] |

| CAS Number | 109518-47-0 (for the racemic mixture)[1] |

| Molecular Formula | C₁₆H₁₉NO₃[1] |

| Molecular Weight | 273.33 g/mol [1] |

Part 2: Synthesis and Chemical Elucidation

While specific, detailed synthetic protocols for this compound are not extensively published, a viable synthetic route can be postulated based on the established synthesis of etodolac and related pyrano[3,4-b]indole derivatives.

Postulated Synthetic Pathway

The synthesis of the pyrano[3,4-b]indole core is a critical step. A common approach involves the Fischer indole synthesis. The synthesis of this compound would likely follow a similar pathway to etodolac, with modifications to introduce the methyl group at the 1-position.

A plausible synthetic approach is outlined below:

Caption: Postulated synthetic workflow for this compound.

A key intermediate in the synthesis of etodolac is 7-ethyltryptophol[2][4]. The synthesis of this compound would likely involve a similar intermediate, followed by a cyclization step with a reagent that introduces the methyl group at the C1 position of the pyranoindole ring system. A patent for preparing pyrano[3,4-b]indole derivatives describes the reaction of tryptophol with levulinic acid in the presence of phosphorus pentoxide to yield 1-methyl-1,3,4,9-tetrahydropyrano-[3,4-b]indole-1-acetic acid[5]. A similar strategy could be employed with 7-ethyltryptophol to produce this compound.

Part 3: Analytical Characterization

The accurate analytical characterization of this compound is paramount for its identification and quantification, particularly in the context of impurity profiling of etodolac.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of etodolac and its related compounds. A stability-indicating reverse-phase HPLC method can be adapted to separate this compound from the parent drug and other impurities.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) in a gradient or isocratic elution. |

| Detection | UV spectrophotometry at a wavelength of approximately 225 nm or 274 nm[4]. |

| Flow Rate | Typically 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Spectroscopic and Spectrometric Methods

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the structural elucidation of etodolac and its degradation products[1][6]. This technique would be instrumental in confirming the identity of this compound by providing accurate mass and fragmentation data.

Forced degradation studies of etodolac have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to identify potential degradation products[1][6][7]. These studies are crucial for developing stability-indicating analytical methods and understanding the degradation pathways of the drug, which may lead to the formation of compounds like this compound.

Part 4: Pharmacological Context and Biological Significance

As a close structural analog of etodolac, the pharmacological properties of this compound are likely to be related to those of the parent compound. However, specific bioactivity data for this compound is limited in the public domain.

Inferred Mechanism of Action

Etodolac is a non-steroidal anti-inflammatory drug that exhibits its effects through the inhibition of cyclooxygenase (COX) enzymes, with some selectivity for COX-2[8][9]. The inhibition of COX enzymes reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever[8]. It is plausible that this compound, retaining the core pyranocarboxylic acid structure, may also exhibit COX inhibitory activity. However, the alteration of the substituent at the 1-position from an ethyl to a methyl group could influence its potency and selectivity.

Caption: Inferred mechanism of action of this compound.

Metabolism

Etodolac is extensively metabolized in the liver, primarily through hydroxylation and glucuronidation[5]. The hydroxylation is mainly carried out by the cytochrome P450 enzyme CYP2C9, while glucuronidation is primarily mediated by UGT1A9. The major metabolites of etodolac are 6-, 7-, and 8-hydroxylated etodolac and etodolac glucuronide[5]. As a potential metabolite or a compound with a similar core structure, this compound would likely undergo similar metabolic transformations. The presence of a methyl group instead of an ethyl group at the 1-position might influence the rate and regioselectivity of these metabolic reactions.

Part 5: Conclusion and Future Directions

This compound, identified by its IUPAC name 2-(8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid and various synonyms, is a significant compound in the context of the NSAID etodolac. While its primary role appears to be that of a reference standard for impurity analysis, its structural similarity to etodolac suggests a potential for biological activity.

Future research should focus on the definitive synthesis and isolation of pure this compound to enable comprehensive pharmacological and toxicological evaluation. Investigating its COX inhibitory activity and selectivity profile would provide valuable insights into the structure-activity relationships of the pyrano[3,4-b]indole class of compounds. Furthermore, detailed metabolic studies would confirm its role, if any, as a metabolite of etodolac and elucidate its metabolic fate. A thorough understanding of this and other related compounds is essential for ensuring the quality, safety, and efficacy of etodolac-based therapies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Shimadzu. Characterization of products formed by forced degradation of Etodoalc using LC/MS/MS ASMS 2015 ThP 426. [Link]

- Saxena, D., Damale, S., & Datar, A. G. (2016). Investigation of forced degradation products of etodolac by LC and LC-MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences, 8(5), 237-245.

-

Semantic Scholar. INVESTIGATION OF FORCED DEGRADATION PRODUCTS OF ETODOLAC BY LC AND LC-MS/MS. [Link]

- Google Patents.

- Rajput, M., Hamid, H., Aggarwal, M., & Khandal, R. K. (2015). Development and Validation of a Stability Indicating Reverse Phase HPLC Method for Simultaneous Determination of Etodolac and Pa. International Journal of Innovative Research in Science, Engineering and Technology, 4(7), 5868-5878.

- Nakajima, M., et al. (2004). Stereoselective glucuronidation and hydroxylation of etodolac by UGT1A9 and CYP2C9 in man. Xenobiotica, 34(9), 837-849.

-

SynZeal. Etodolac USP Related Compound A. [Link]

-

USP. Etodolac, chemical structure, molecular formula, Reference Standards. [Link]

-

Pharmaffiliates. Etodolac-Impurities. [Link]

- El-Didamony, A. M. (2008). Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 371-376.

- Putta, P. (2019). RP-HPLC Method Developed for the Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage Forms. International Journal of Trend in Scientific Research and Development, 4(1), 853-863.

- Saxena, D., Damale, S., & Datar, A. (n.d.). INVESTIGATION OF THE IN-VITRO METABOLITES OF ETODOLAC USING LC-MS/MS TECHNIQUE. Technology Networks.

-

Pharmaffiliates. Etodolac-Impurities. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. Understanding Etodolac Specifications: A Guide for Chemical Purchasers. [Link]

- Catalano, A., et al. (2022). Exploiting the 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic Acid Scaffold to Generate COXTRANs: A New Class of Dual Cyclooxygenase Inhibitors-Thromboxane Receptor Antagonists. Journal of Medicinal Chemistry, 65(21), 14386-14406.

-

Pharmaffiliates. Etodolac - Impurity C. [Link]

-

ResearchGate. The metabolic profiles associated with Etodolac. [Link]

- Al-Shorbagy, E., et al. (2023). Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals. Metabolites, 13(8), 935.

-

PubChem. Etodolac. National Center for Biotechnology Information. [Link]

- de la Cruz, C. A. P., et al. (2025). Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. Pharmaceuticals, 18(1), 82.

-

ResearchGate. Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. [Link]

- Wang, H., et al. (2021). Rhodaelectro-Catalyzed Synthesis of Pyrano[3,4-b]indol-1(9H)-ones via the Double Dehydrogenative Heck Reaction between Indole-2-carboxylic Acids and Alkenes. The Journal of Organic Chemistry, 86(17), 11849-11858.

- Catalano, A., et al. (2022). Pyranoindoles: A Class of Heterocycles with a Wide Range of Biological Activities. Current Medicinal Chemistry, 29(21), 3667-3687.

- Gopalsamy, A., et al. (2004). Discovery of pyrano[3,4-b]indoles as potent and selective HCV NS5B polymerase inhibitors. Journal of Medicinal Chemistry, 47(26), 6603-6608.

-

Alentris Research Pvt. Ltd. Etodolac USP Related Compound A. [Link]

Sources

- 1. lcms.labrulez.com [lcms.labrulez.com]

- 2. newdruginfo.com [newdruginfo.com]

- 3. ijirset.com [ijirset.com]

- 4. US4012417A - Process for preparing pyrano[3,4-b]indole or thio pyrano[3,4-b]indole derivatives - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. shimadzu.com [shimadzu.com]

- 7. Etodolac | C17H21NO3 | CID 3308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. alentris.org [alentris.org]

The Role of Desethyl Methyl Etodolac as an Etodolac Impurity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Desethyl methyl etodolac, a known impurity in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), etodolac. This document delves into the chemical identity, potential pathways of formation, and robust analytical methodologies for the detection and quantification of this impurity. Furthermore, it outlines a framework for its toxicological risk assessment and control strategy in alignment with international regulatory standards. This guide is intended to equip researchers, analytical scientists, and drug development professionals with the necessary knowledge to effectively manage this impurity throughout the lifecycle of etodolac.

Introduction to Etodolac and the Imperative of Impurity Profiling

Etodolac, chemically known as (RS)-2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid, is a widely prescribed NSAID for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis.[1][2] Its therapeutic effect is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, with a degree of selectivity for COX-2.[3]

The safety and efficacy of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Pharmaceutical impurities, even at trace levels, can potentially impact the safety profile of a drug product and are therefore subject to stringent regulatory scrutiny.[4] The International Council for Harmonisation (ICH) has established comprehensive guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and toxicological qualification of impurities in new drug substances.[5][6] This underscores the critical importance of a thorough understanding and control of any impurity that may arise during the synthesis or storage of an API like etodolac.

Unveiling this compound: Identity and Formation

Chemical Identity and Nomenclature

This compound is more formally and accurately identified in pharmacopeial literature as Etodolac USP Related Compound A or 1-Methyl etodolac .[1][7][8] Its chemical name is (±)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]-indole-1-acetic acid .

A comparative summary of Etodolac and its impurity is presented in Table 1.

| Feature | Etodolac | This compound (Etodolac USP Related Compound A) |

| IUPAC Name | (RS)-2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid | (±)-8-Ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]-indole-1-acetic acid |

| Molecular Formula | C₁₇H₂₁NO₃ | C₁₆H₁₉NO₃ |

| Molecular Weight | 287.35 g/mol | 273.33 g/mol |

| CAS Number | 41340-25-4 | 109518-50-5 |

| Key Structural Difference | Ethyl group at the C1 position of the pyran ring | Methyl group at the C1 position of the pyran ring |

The structural relationship between etodolac and this compound is depicted in the diagram below.

Sources

- 1. CN113929612A - Preparation method of etodolac intermediate - Google Patents [patents.google.com]

- 2. iosrjournals.org [iosrjournals.org]

- 3. ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 4. CN112961164A - Separation preparation method of trace impurity in etodolac bulk drug - Google Patents [patents.google.com]

- 5. HPLC Method for Analysis of Etodolac | SIELC Technologies [sielc.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. ijtsrd.com [ijtsrd.com]

A Technical Guide to the Metabolic Profiling of Etodolac: A Framework for Identification and Characterization

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The biotransformation of a drug candidate is a critical determinant of its clinical efficacy and safety profile. This guide provides a comprehensive, in-depth framework for the identification and characterization of metabolites, using the non-steroidal anti-inflammatory drug (NSAID) etodolac as a case study. We will delve into the established metabolic pathways of etodolac, primarily hydroxylation and glucuronidation, and present a robust, self-validating workflow for discovering and confirming the structure of its biotransformation products. The core of this guide is a detailed exploration of the analytical methodologies, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which stands as the cornerstone of modern metabolite identification. We will explain the causality behind experimental choices, from the selection of in vitro and in vivo models to the optimization of analytical instrumentation. This document also addresses the specific query regarding "Desethyl methyl etodolac," clarifying its identity as a known impurity or synthetic reference standard rather than a documented metabolite, while illustrating how the described workflows are designed to detect such novel or unexpected compounds if they were to be formed in vivo.

The Metabolic Landscape of Etodolac

Pharmacological Context

Etodolac is a widely prescribed NSAID that provides relief from pain and inflammation by preferentially inhibiting the cyclooxygenase-2 (COX-2) enzyme, which in turn reduces the synthesis of prostaglandins.[1][2] Like most xenobiotics, etodolac undergoes extensive hepatic metabolism before its elimination. Understanding this metabolic fate is paramount, as metabolites can range from being inactive to possessing their own pharmacological or toxicological profiles.

Established Metabolic Pathways of Etodolac

The primary routes of etodolac biotransformation in humans have been well-documented. The molecule is extensively metabolized in the liver, with the resulting products excreted mainly via the kidneys.[3] The two principal metabolic reactions are:

-

Phase I Oxidation (Hydroxylation): Cytochrome P450 (CYP450) enzymes are responsible for introducing a hydroxyl group (-OH) onto the etodolac molecule. Several hydroxylated metabolites have been identified in human plasma and urine, including 6-hydroxy, 7-hydroxy, and 8-hydroxyetodolac.[3][4] These oxidative metabolites are generally considered to be pharmacologically inactive or possess only marginal activity.[4]

-

Phase II Conjugation (Glucuronidation): The parent etodolac molecule, with its carboxylic acid group, can directly undergo conjugation with glucuronic acid to form etodolac glucuronide.[3] This process increases the water solubility of the compound, facilitating its renal excretion.

A Note on this compound

The compound "this compound" is cataloged under CAS numbers 109518-47-0 (racemic mixture) and 109518-50-5 ((-)-enantiomer).[5][6] A more precise chemical name is 2-(8-ethyl-1-methyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid.[6] This structure indicates that the ethyl group at the C1 position of the pyrano-indole ring is replaced by a methyl group. Authoritative pharmacopoeial and chemical supplier sources classify this compound as "Etodolac EP Impurity C" or a reference standard.[7][8] Current scientific literature does not identify this compound as a metabolite of etodolac.[3][4] However, the robust analytical workflows detailed in this guide are precisely the tools required to definitively investigate whether such a biotransformation could occur under physiological conditions.

Caption: Established Phase I and Phase II metabolic pathways of etodolac.

Designing a Self-Validating Metabolite Identification Study

The cornerstone of a successful metabolite identification study is a logical, multi-faceted experimental design that incorporates both in vitro and in vivo models. This dual approach is self-validating: in vitro systems provide a rapid, controlled environment to elucidate metabolic pathways and enzyme involvement, while in vivo studies confirm that these pathways are operational and physiologically relevant in a complete biological system.

In Vitro Incubation Models: The Mechanistic Proving Ground

-

Rationale: In vitro models are indispensable for initial screening and mechanistic inquiries. They are cost-effective, have high throughput, and allow for the isolation of specific metabolic processes.

-

Primary Systems:

-

Human Liver Microsomes (HLMs): These are subcellular fractions containing a high concentration of CYP450 enzymes, the primary drivers of Phase I metabolism. HLMs are the go-to system for identifying oxidative metabolites.

-

Cryopreserved Human Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs for glucuronidation). They provide a more complete and physiologically representative picture of hepatic metabolism.[9]

-

In Vivo Models: The Definitive Confirmation

-

Rationale: An animal or human study is the ultimate test to confirm the metabolic profile. It accounts for the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that cannot be fully replicated in vitro.[10][11]

-

Model Selection:

-

Preclinical Species (e.g., Rat): Often used in early development to understand pharmacokinetics and generate safety data.[9][12]

-

Human Volunteers: The definitive model for characterizing the human metabolic profile, essential for clinical development.[2][13] Blood, urine, and feces are the primary matrices collected for analysis.

-

The Core Analytical Workflow: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive technique for metabolite identification due to its unparalleled sensitivity, selectivity, and ability to provide structural information. The workflow involves separating the complex biological matrix with liquid chromatography and then detecting and fragmenting the compounds of interest with tandem mass spectrometry.

Caption: A generalized workflow for metabolite identification using LC-MS/MS.

Experimental Protocol: Sample Preparation (Protein Precipitation)

This protocol describes a standard protein precipitation method for plasma samples, designed to remove interfering macromolecules while efficiently extracting the drug and its metabolites.

Objective: To isolate etodolac and its metabolites from human plasma for LC-MS/MS analysis.

Materials:

-

Human plasma (drug-free for controls, post-dose for study samples)

-

Etodolac-d4 or other suitable internal standard (IS)

-

Acetonitrile (LC-MS grade), chilled to 4°C

-

Microcentrifuge tubes (1.5 mL)

-

Calibrated pipettes

-

Centrifuge capable of 10,000 x g at 4°C

-

Nitrogen evaporator

Procedure:

-

Aliquoting: Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL Etodolac-d4) to the plasma. The IS is crucial for correcting for variability in extraction and instrument response.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the tube.[14] The cold solvent and the 4:1 solvent-to-plasma ratio ensure rapid and complete precipitation of plasma proteins.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new, clean tube, being careful not to disturb the protein pellet.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C. This step concentrates the analytes.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). This ensures the sample is in a solvent compatible with the LC system.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Data Presentation: Typical LC-MS/MS Parameters

The following table summarizes a typical set of starting parameters for the analysis of etodolac and its metabolites. These must be empirically optimized for the specific instrument and column used.

| Parameter | Setting | Rationale |

| LC System | UPLC/HPLC System | Provides high-resolution separation of parent drug from metabolites and endogenous interferences. |

| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, <2 µm) | Industry standard for retaining and separating moderately non-polar compounds like etodolac.[2] |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to facilitate positive ion formation (ESI+). |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Strong organic solvent to elute analytes from the C18 column. |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical scale columns, balancing speed and separation efficiency.[12] |

| Gradient | 5% B to 95% B over 5-7 minutes | A gradient elution is necessary to separate compounds with different polarities in a reasonable time. |

| Injection Volume | 5 µL | A small volume is sufficient for sensitive modern mass spectrometers, minimizing column overload.[14] |

| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer | Triple quadrupoles are excellent for quantification (MRM), while Q-TOFs provide high-resolution mass accuracy for identification.[2] |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | ESI is standard for polar to moderately polar compounds. Negative mode is highly effective for deprotonating the carboxylic acid group on etodolac.[12][13] |

| MRM Transitions | Etodolac: m/z 286 > 242[13], 286 > 212[12]OH-Etodolac: m/z 302 > 258 (Predicted) | Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity for quantification. |

Data Analysis and Structural Elucidation

The Search for Metabolites

Data analysis begins by comparing chromatograms from dosed samples (or in vitro incubations) with their corresponding controls (pre-dose plasma or incubations without substrate). The analyst searches for new peaks present only in the test samples. Modern software can automate this process by looking for predicted mass shifts corresponding to common metabolic reactions.

Interpreting the Mass Spectrum

Once a potential metabolite peak is found, its identity is investigated using its mass spectral data:

-

Mass Shift Confirmation: The mass-to-charge ratio (m/z) of the new peak is examined. A peak at m/z 302 in a sample of etodolac (m/z 286) would suggest the addition of an oxygen atom (+16 Da), indicative of hydroxylation.

-

MS/MS Fragmentation: The ion corresponding to the potential metabolite is isolated and fragmented. The resulting product ion spectrum is a molecular fingerprint. The fragmentation pattern of the metabolite is compared to that of the parent drug. A shared core fragment confirms the base structure is intact, while shifts in other fragments can pinpoint the site of modification. For example, if a fragment corresponding to the indole ring of etodolac is shifted by +16 Da in the metabolite, it strongly suggests the hydroxylation occurred on that ring system.

The Gold Standard: Confirmation with a Reference Standard

While mass spectrometry can provide a confident tentative identification, the unambiguous confirmation of a metabolite's structure requires comparison to an authentic, synthesized reference standard.[15] The putative metabolite and the reference standard must have identical retention times and MS/MS fragmentation patterns under the same analytical conditions. This is a non-negotiable step for regulatory submissions and definitive characterization.

Conclusion

The identification of this compound as a potential metabolite serves as an excellent case study for applying a rigorous, evidence-based scientific process. While this specific compound is currently documented as an impurity rather than a metabolite, the framework presented here outlines the exact workflow required to make such a determination definitively. By systematically combining validated in vitro and in vivo models with the analytical power of LC-MS/MS, and culminating in the crucial confirmation against a synthetic standard, researchers can confidently and accurately map the metabolic landscape of any drug candidate. This self-validating system ensures scientific integrity and provides the critical data needed to guide safe and effective drug development.

References

-

Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC. (2025, August 4). National Center for Biotechnology Information. [Link]

-

The metabolic profiles associated with Etodolac. (A) Seventeen... - ResearchGate. ResearchGate. [Link]

-

Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers. (2025, January 11). MDPI. [Link]

-

Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers - ResearchGate. (2025, January 7). ResearchGate. [Link]

-

Etodolac: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Enantioselective pharmacokinetics of etodolac in the rat: tissue distribution, tissue binding, and in vitro metabolism. PubMed. [Link]

-

Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics. (2016, February 20). PubMed. [Link]

-

INVESTIGATION OF THE IN-VITRO METABOLITES OF ETODOLAC USING LC-MS/MS TECHNIQUE. Technology Networks. [Link]

-

Investigation of forced degradation products of etodolac by LC and LC-MS/MS | Request PDF. ResearchGate. [Link]

-

Enantioselective Analysis of Etodolac in Human Plasma by LC-MS/MS: Application to Clinical Pharmacokinetics | Request PDF. ResearchGate. [Link]

-

Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. PubMed. [Link]

-

Dextran-etodolac conjugates: synthesis, in vitro and in vivo evaluation. PubMed. [Link]

-

Etodolac - Semantic Scholar. Semantic Scholar. [Link]

-

(PDF) Rapid and sensitive UPLC-MS/MS method for the determination of etodolac in small-volume rat plasma: Application to rat real samples. (2018, October 26). ResearchGate. [Link]

-

Note An improved and scalable process for the synthesis of a key intermediate for Etodolac, a non-steroidal anti-inflammatory drug. Indian Journal of Chemistry. [Link]

-

Development of an Enantioselective and Biomarker-Informed Translational Population Pharmacokinetic/Pharmacodynamic Model for Etodolac. (2017, September 5). PubMed. [Link]

-

Development and In Vitro/In Vivo Evaluation of Etodolac Controlled Porosity Osmotic Pump Tablets. National Center for Biotechnology Information. [Link]

-

Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites | Journal of Medicinal Chemistry. ACS Publications. [Link]

-

A review on method of synthesis and clinical pharmacokinetics of etodolac. JETIR. [Link]

-

This compound | C16H19NO3. PubChem. [Link]

-

ETODOLAC EP IMPURITY A. Allmpus. [Link]

-

(+)-Desethyl Methyl Etodolac - CAS - 109518-49-2. Axios Research. [Link]

Sources

- 1. Systemic Metabolic Alterations Induced by Etodolac in Healthy Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etodolac Single Dose Metabolic Profile Elucidation: Pharmacokinetics and Adverse Events in Healthy Volunteers | MDPI [mdpi.com]

- 3. Etodolac: Package Insert / Prescribing Information [drugs.com]

- 4. Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. This compound | C16H19NO3 | CID 59457769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. allmpus.com [allmpus.com]

- 8. (+)-Desethyl Methyl Etodolac - CAS - 109518-49-2 | Axios Research [axios-research.com]

- 9. Enantioselective pharmacokinetics of etodolac in the rat: tissue distribution, tissue binding, and in vitro metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dextran-etodolac conjugates: synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Etodolac | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Enantioselective analysis of etodolac in human plasma by LC-MS/MS: Application to clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

The Genesis of a Contender: A Technical Guide to the Discovery and Initial Research of Desethyl Methyl Etodolac

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical guide to the conceptualization, synthesis, and preliminary evaluation of desethyl methyl etodolac. As a novel analog of the established non-steroidal anti-inflammatory drug (NSAID) etodolac, this guide elucidates the scientific rationale and experimental methodologies underpinning its initial exploration.

Part 1: Strategic Molecular Design - The Rationale for this compound

The development of this compound stems from a systematic exploration of the structure-activity relationships (SAR) within the pyranocarboxylic acid class of compounds, to which etodolac belongs.[1][2] The primary therapeutic action of etodolac is the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2 over COX-1.[1][2] This selectivity is a key factor in its favorable gastrointestinal safety profile compared to non-selective NSAIDs.

The core hypothesis for the synthesis of this compound was to probe the impact of modifying the alkyl substituent at the C1 position of the pyran ring. In the parent compound, etodolac, this position is occupied by an ethyl group. The substitution to a methyl group in this compound was a deliberate and logical step in medicinal chemistry for several reasons:

-

Steric Hindrance and Binding Pocket Interactions: Altering the size of the alkyl group from ethyl to methyl can significantly impact how the molecule fits into the active site of the COX enzymes. A smaller methyl group might allow for a different orientation or deeper penetration into the binding pocket, potentially altering the potency and selectivity of COX inhibition.

-

Pharmacokinetic Properties: The lipophilicity and metabolic stability of a drug can be influenced by changes in its alkyl substituents. The switch to a methyl group could affect absorption, distribution, metabolism, and excretion (ADME) profiles, potentially leading to a more favorable pharmacokinetic profile.

-

Synthetic Accessibility: The synthesis of the methyl analog is readily achievable using established synthetic routes for etodolac, making it an efficient compound to generate for initial screening.

Part 2: Synthesis and Characterization - A Proposed Pathway

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned as a multi-step process, commencing with the formation of a key intermediate, 7-ethyltryptophol.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a composite methodology based on established procedures for analogous compounds.

Step 1: Synthesis of 7-Ethyltryptophol

-

To a solution of 2-ethylphenylhydrazine hydrochloride in a suitable solvent system such as a mixture of N,N-dimethylacetamide and water, add 2,3-dihydrofuran dropwise.

-

The reaction mixture is heated to facilitate the Fischer indole synthesis, leading to the formation of 7-ethyltryptophol.[2]

-

Upon completion, the reaction is cooled, and the product is isolated and purified, typically by crystallization.

Step 2: Condensation with a Ketoester

-

The synthesized 7-ethyltryptophol is reacted with methyl 3-oxobutanoate (in place of the methyl 3-oxopentanoate used for etodolac) in the presence of an acid catalyst, such as boron trifluoride etherate.

-

This condensation reaction forms the tricyclic pyrano[3,4-b]indole core structure, resulting in the methyl ester of this compound.

Step 3: Hydrolysis to the Carboxylic Acid

-

The resulting ester is hydrolyzed using a base, such as sodium hydroxide, in an aqueous alcoholic solution.

-

Acidification of the reaction mixture precipitates the final product, this compound.

-

The crude product is then purified by recrystallization to yield the final compound.

Characterization Data

The synthesized this compound would be subjected to a battery of analytical techniques to confirm its structure and purity.

| Property | Value | Source |

| Molecular Formula | C16H19NO3 | [6] |

| Molecular Weight | 273.33 g/mol | [6] |